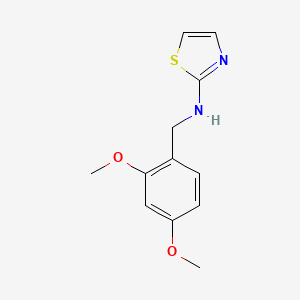

N-(2,4-dimethoxybenzyl)thiazol-2-amine

Descripción general

Descripción

N-(2,4-Dimethoxybenzyl)thiazol-2-amine is an organic compound with the molecular formula C12H14N2O2S It is characterized by the presence of a thiazole ring and a benzyl group substituted with two methoxy groups at the 2 and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)thiazol-2-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with thiazol-2-amine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-Dimethoxybenzyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any functional groups present.

Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

The thiazole moiety has been extensively studied for its anticancer properties. N-(2,4-dimethoxybenzyl)thiazol-2-amine, as a derivative of the 2-aminothiazole scaffold, exhibits significant potential in cancer treatment.

- Mechanism of Action : Compounds containing the thiazole ring have shown effectiveness against various cancer cell lines through multiple mechanisms, including DNA intercalation and inhibition of key protein kinases involved in tumor growth. For instance, studies indicate that derivatives can act as inhibitors of EGFR and ALK kinases, which are crucial in cancer proliferation pathways .

- Case Studies : Research has demonstrated that certain 2-aminothiazole derivatives exhibit nanomolar inhibitory activity against a broad spectrum of human cancer cell lines, including breast, lung, and prostate cancers. A notable study showed that specific analogs of thiazoles could inhibit tumor growth effectively in xenograft models .

Antimicrobial Activity

This compound also displays promising antimicrobial properties.

- In Vitro Studies : Various studies have reported that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from thiazole frameworks have shown comparable efficacy to standard antibiotics like norfloxacin against Staphylococcus epidermidis .

- Research Findings : A recent investigation highlighted the synthesis of new phenylthiazole derivatives that exhibited potent antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that electron-donating groups on the benzylidene portion enhance antimicrobial efficacy .

Anticonvulsant Activity

The anticonvulsant potential of thiazole compounds is another area where this compound shows promise.

- Activity Assessment : Several studies have evaluated the anticonvulsant properties of thiazole derivatives using established animal models. For example, certain compounds displayed effective protection against seizures induced by pentylenetetrazol (PTZ), with some exhibiting a median effective dose significantly lower than standard anticonvulsants like ethosuximide .

- Significant Findings : A study focusing on thiazole-integrated pyrrolidinones found that specific analogs demonstrated strong anticonvulsant action with effective doses lower than traditional treatments. The SAR revealed that para-substituted phenyl groups on the thiazole ring are critical for enhancing activity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic effects, the compound may inhibit enzymes such as monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, thereby exerting neuroprotective effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(benzo[d]thiazol-2-yl)benzamide: Another thiazole derivative with potential therapeutic applications.

N-(4-methoxyphenyl)-4-(4-nitrophenyl)thiazol-2-amine: A compound with similar structural features and biological activities.

Uniqueness

N-(2,4-Dimethoxybenzyl)thiazol-2-amine is unique due to the presence of methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .

Actividad Biológica

N-(2,4-dimethoxybenzyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₂H₁₄N₂O₂S. Its structure features a thiazole ring linked to a dimethoxybenzyl moiety, which contributes to its unique biological activity. The compound's molecular weight is approximately 250.32 g/mol.

Anticancer Properties

Recent studies have reported that this compound exhibits significant anticancer activity. For instance, a series of thiazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with similar structures demonstrated IC50 values ranging from 0.36 to 0.86 µM, suggesting potent inhibition of cancer cell growth .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 | Tubulin polymerization inhibition |

| This compound | A549 | 0.86 | Induction of cell cycle arrest |

| Novel thiazole derivative | HeLa | 0.75 | Apoptosis induction through caspase activation |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 25 | 50 |

| S. aureus | 15 | 30 |

| Pseudomonas aeruginosa | 20 | 40 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Voltage-Gated Sodium Channels : The compound has been identified as a selective inhibitor of the Na v 1.7 sodium channel, which plays a crucial role in pain signaling pathways. This selectivity may lead to reduced side effects compared to other sodium channel blockers .

- Tubulin Dynamics : Research indicates that this compound disrupts tubulin polymerization and microtubule dynamics, leading to cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in the context of cancer therapy.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways, enhancing its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study by Zhang et al. demonstrated that derivatives similar to this compound exhibited remarkable antiproliferative activity against multiple cancer cell lines, including A549 and HeLa cells . The findings suggest that structural modifications can enhance biological activity.

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against resistant strains of bacteria. The results indicated that modifications to the thiazole ring improved efficacy against Pseudomonas aeruginosa .

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLWLGOTZJZAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.